4-Methylumbelliferyl b-D-gentiotrioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl derivatives involves multi-step chemical reactions, often starting with the base compound 4-methylumbelliferone. For example, the synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a compound with a similar base structure, demonstrates the complex processes involved, including peracetylation and catalysis by Lewis acids like SnCl4, followed by deacetylation to achieve the target compound (Huang, 2009).

Molecular Structure Analysis

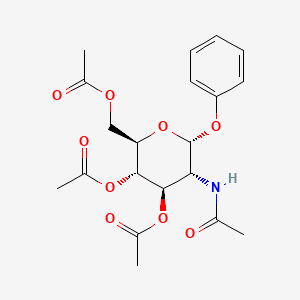

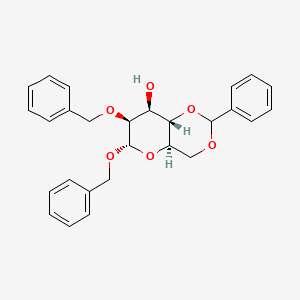

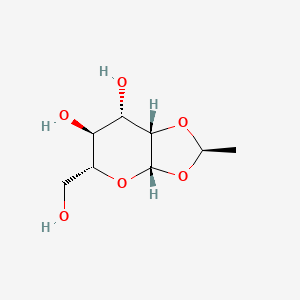

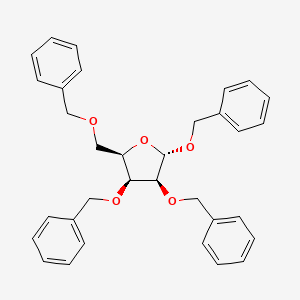

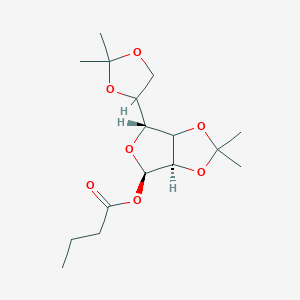

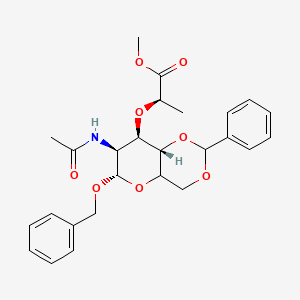

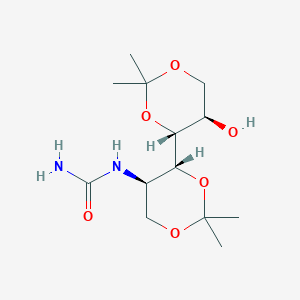

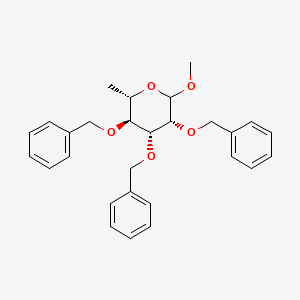

The molecular structure of 4-Methylumbelliferyl derivatives is characterized by the 4-methylumbelliferyl core, which can be conjugated with various glycosidic units. Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray tandem mass spectrometry are commonly employed to establish the structures of such compounds, ensuring the correct synthesis of the desired glycosidic linkages (Eneyskaya et al., 2005).

Chemical Reactions and Properties

4-Methylumbelliferyl derivatives engage in various chemical reactions, particularly as substrates in enzymatic assays. Their utility in diagnosing metabolic disorders, such as GM2 gangliosidoses, by serving as specific substrates for enzyme activity assays, exemplifies their chemical reactivity and significance in biomedical research (Inui & Wenger, 1984).

Physical Properties Analysis

The physical properties of 4-Methylumbelliferyl derivatives, including solubility and fluorescence, make them particularly useful in biochemistry. For instance, their ability to release fluorescent products upon enzymatic hydrolysis enables the visual quantification of enzyme activity, a critical aspect in the study of enzymes like neuraminidase and hyaluronidase (Myers et al., 1980).

Chemical Properties Analysis

4-Methylumbelliferyl derivatives exhibit a range of chemical properties, including acting as inhibitors or substrates in various biochemical pathways. Their role in inhibiting hyaluronic acid synthesis, as demonstrated by 4-methylumbelliferone in prostate cancer cells, highlights their potential therapeutic applications and their impact on cellular behaviors such as proliferation, motility, and invasion (Lokeshwar et al., 2010).

Aplicaciones Científicas De Investigación

Enzymatic Activity Assays

4-Methylumbelliferyl derivatives are widely utilized in spectrofluorimetric and fluorometric assays to measure the activity of enzymes such as alpha-chymotrypsin, trypsin, thrombin, and several glycosidases. These assays are crucial for understanding enzyme kinetics, diagnosing diseases, and evaluating enzyme inhibitors. For instance, 4-methylumbelliferyl substrates have been synthesized for the diagnosis of GM2 gangliosidoses using leukocytes, demonstrating their usefulness in clinical genetics and disease diagnosis (Inui & Wenger, 1984). Additionally, these substrates facilitate the differential disposition studies of intra-renal generated and preformed glucuronides, highlighting their importance in pharmacological research (Wang et al., 2011).

Diagnostic Applications

The synthesis and application of 4-Methylumbelliferyl derivatives have been instrumental in the development of diagnostic assays for lysosomal storage diseases, such as Tay-Sachs disease and Sanfilippo B disease. These assays offer a non-invasive, rapid, and accurate method for disease diagnosis and carrier detection, significantly impacting genetic counseling and early intervention strategies (Ben-yoseph et al., 1985).

Biotechnological and Environmental Applications

In biotechnology, 4-Methylumbelliferyl derivatives are used to monitor enzyme activities in genetically modified organisms, providing insights into gene expression and regulatory mechanisms. Furthermore, these compounds have found applications in environmental microbiology, aiding in the rapid detection of fecal pollution in coastal waters and evaluating the presence and activity of fungal biomass in soil. This not only aids in environmental monitoring but also in understanding microbial ecology and biodegradation processes (Fiksdal et al., 1994).

Research on Antioxidant and Antitumor Activities

Recent studies have explored the antioxidant properties of 4-Methylumbelliferone derivatives, demonstrating their potential in scavenging free radicals and reducing oxidative stress. This research opens up new avenues for developing novel antioxidants for therapeutic applications (Al-Majedy et al., 2016). Additionally, the antitumor and antiangiogenic effects of 4-Methylumbelliferone in prostate cancer and other malignancies have been documented, indicating its potential as a candidate for anticancer therapy (Lokeshwar et al., 2010).

Propiedades

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXQNIYOMUPSR-JHSKCKNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl b-D-gentiotrioside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)